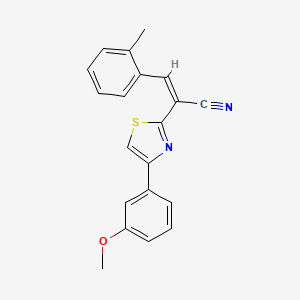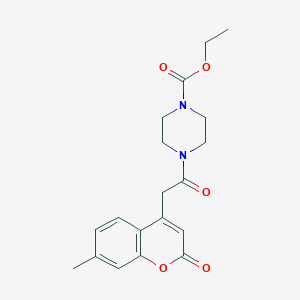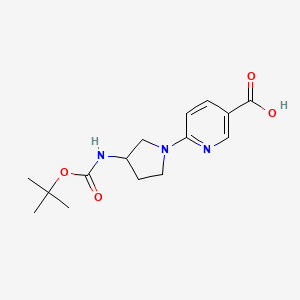
6-(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-nicotinic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a nicotinic acid (also known as niacin or vitamin B3) moiety. The tert-butoxycarbonyl (t-Boc) group is a common protecting group in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups in space. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it somewhat soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Wissenschaftliche Forschungsanwendungen
Nicotinic Acid: A Focal Point in Research
Nicotinic acid, a derivative of nicotinic acid similar in structure to "6-(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-nicotinic acid," has been extensively studied for its various biological and pharmacological applications. These studies offer a window into the potential research applications of structurally related compounds.
Cardiovascular Disease Prevention
Research has shown nicotinic acid to be a potent agent for managing lipid profiles, significantly impacting coronary heart disease risk reduction through its ability to lower LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This inverse relationship between HDL cholesterol levels and coronary heart disease risk underscores the therapeutic potential of nicotinic acid and its derivatives (Digby, Lee, & Choudhury, 2009).
Antioxidant and Anti-inflammatory Properties
Nicotinic acid and its derivatives exhibit significant antioxidant and anti-inflammatory effects, contributing to their protective roles in cardiovascular health and beyond. These properties are critical for developing treatments aimed at reducing oxidative stress and inflammation-related diseases (Pei, Ou, Huang, & Ou, 2016).
Neuroprotective Effects
Some studies suggest that nicotinic acid and related compounds may offer neuroprotective benefits, potentially providing therapeutic avenues for neurodegenerative conditions. This research avenue is promising for developing treatments that safeguard neural health and function (Buccafusco, Beach, & Terry, 2009).
Anticancer Potential
The exploration of nicotinic acid derivatives as anticancer agents highlights the compound's versatility. Novel derivatives of nicotinic acid have shown promise in anticancer research, suggesting potential applications in developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-6-7-18(9-11)12-5-4-10(8-16-12)13(19)20/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDOKXVSAQAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2569584.png)
![1-(3-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2569585.png)
![2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2569586.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2569587.png)
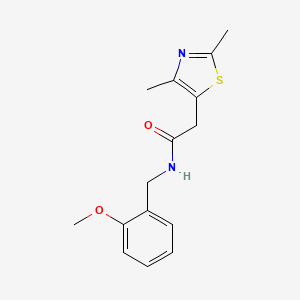
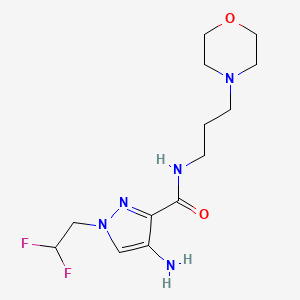
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)
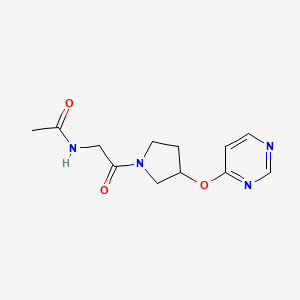
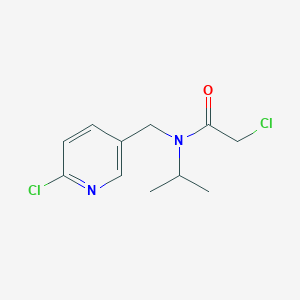

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)

